molecular formula C19H19NO5S3 B2699591 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034486-44-5

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2699591
CAS No.: 2034486-44-5
M. Wt: 437.54
InChI Key: MKAORXCVSAYJSJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that features a unique combination of functional groups, including thiophene rings, a benzo[b][1,4]dioxepine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multi-step organic reactions

    Preparation of Benzo[b][1,4]dioxepine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced via a reaction with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Thiophene Rings: The thiophene rings can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound’s thiophene rings make it a candidate for use in organic semiconductors and conductive polymers.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid: Shares the thiophene rings but lacks the benzo[b][1,4]dioxepine and sulfonamide groups.

    Di(thiophen-2-yl) Substituted Pyrene-Pyridine: Contains thiophene rings but has a different core structure.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S3/c21-19(17-4-1-10-26-17,18-5-2-11-27-18)13-20-28(22,23)14-6-7-15-16(12-14)25-9-3-8-24-15/h1-2,4-7,10-12,20-21H,3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAORXCVSAYJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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